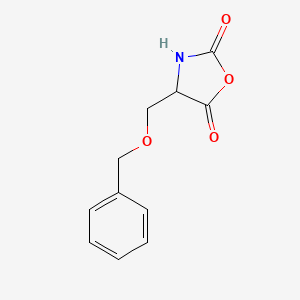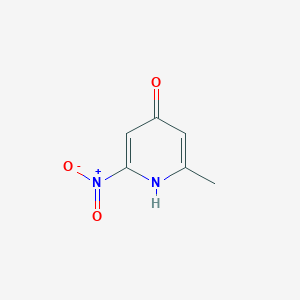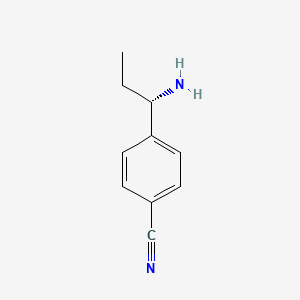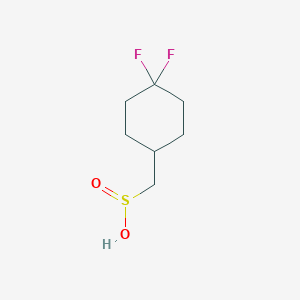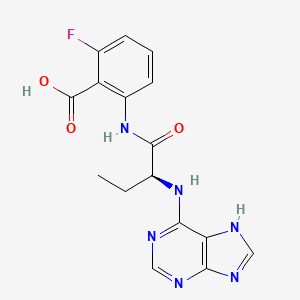
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid is a synthetic organic compound that features a purine base, a butanamido group, and a fluorobenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the butanamido group, and finally the attachment of the fluorobenzoic acid moiety. Common reagents used in these steps include amines, carboxylic acids, and fluorinating agents. Reaction conditions often involve the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the fluorobenzoic acid moiety.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures, specific pH levels, and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, this compound could be studied for its interactions with enzymes or nucleic acids, potentially serving as a probe or inhibitor.
Medicine
Medicinal applications might include the development of new drugs targeting specific pathways or receptors, given the presence of the purine base which is common in many biologically active molecules.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other purine derivatives, fluorinated benzoic acids, or butanamido-containing molecules. Examples include:
- 6-fluoropurine
- 2-amino-6-fluorobenzoic acid
- N-butanamido-adenine
Uniqueness
The uniqueness of (S)-2-(2-((9H-purin-6-yl)amino)butanamido)-6-fluorobenzoic acid lies in its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity, increased stability, or specific reactivity.
Properties
Molecular Formula |
C16H15FN6O3 |
|---|---|
Molecular Weight |
358.33 g/mol |
IUPAC Name |
2-fluoro-6-[[(2S)-2-(7H-purin-6-ylamino)butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H15FN6O3/c1-2-9(22-14-12-13(19-6-18-12)20-7-21-14)15(24)23-10-5-3-4-8(17)11(10)16(25)26/h3-7,9H,2H2,1H3,(H,23,24)(H,25,26)(H2,18,19,20,21,22)/t9-/m0/s1 |
InChI Key |
BJKOOHUJOQZEEK-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=CC=C1)F)C(=O)O)NC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


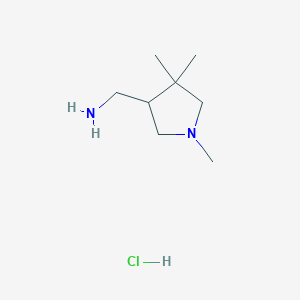
![(S)-6-(3-Methoxyphenyl)-6,7-dihydro-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B12967688.png)
![2-Bromo-5-cyclopropylthiazolo[4,5-d]pyrimidine](/img/structure/B12967699.png)
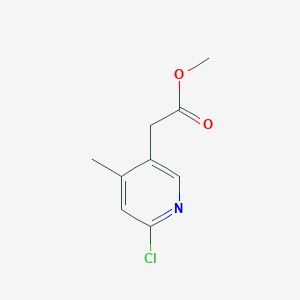


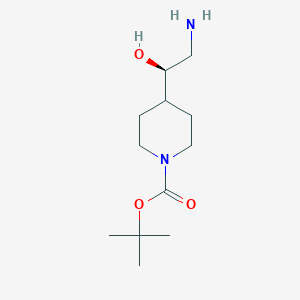
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
